N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
Description
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a synthetic hybrid molecule combining a thiazole ring, a bromophenyl substituent, and a chromene-carboxamide scaffold. Its structure features a 4-oxo-4H-chromene (coumarin) core linked to a thiazole moiety via a carboxamide bridge, with a 4-bromophenyl group at the thiazole’s 4-position. This compound’s design leverages the pharmacological relevance of thiazoles (known for antimicrobial, anti-inflammatory, and anticancer properties) and coumarins (noted for antioxidant and antitumor activities) . The bromine atom enhances lipophilicity and may influence binding to biological targets through halogen bonding .
Properties
CAS No. |
477550-45-1 |
|---|---|
Molecular Formula |
C19H11BrN2O3S |
Molecular Weight |
427.27 |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H11BrN2O3S/c20-12-7-5-11(6-8-12)15-10-26-19(21-15)22-18(24)14-9-25-16-4-2-1-3-13(16)17(14)23/h1-10H,(H,21,22,24) |
InChI Key |
QPYHGSSAADBPBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 4-(4-bromophenyl)thiazol-2-amine: This intermediate is synthesized by reacting 4-bromobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the corresponding thiazole derivative.
Formation of the Chromene Moiety: The chromene ring is synthesized by reacting salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromene scaffold.
Coupling Reaction: The final step involves the coupling of 4-(4-bromophenyl)thiazol-2-amine with the chromene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired compound
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Thiazole derivatives, including those with chromene structures, have shown promising results against various cancer cell lines.
Case Studies and Findings
- A study demonstrated that thiazole derivatives exhibit selective cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3). The compound's structure was linked to its ability to induce apoptosis, with IC50 values indicating effective concentrations for cell death .
- Another investigation highlighted that thiazole-integrated compounds showed significant activity against glioblastoma and melanoma cell lines. The presence of specific substituents on the thiazole ring enhanced their anticancer properties, suggesting structure-activity relationships that could be exploited in drug design .
Antimicrobial Properties
N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has also been studied for its antimicrobial effects.
Research Insights
- A library of 4-substituted thiazoles, including this compound, exhibited convincing antibacterial properties. The presence of the bromophenyl group was noted to enhance the antimicrobial activity significantly .
- In vitro tests indicated that certain derivatives had potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard treatments .
Anti-inflammatory Effects
Research has suggested that compounds similar to this compound possess anti-inflammatory properties.
Evidence from Studies
- Thiazole derivatives have been shown to inhibit inflammatory pathways in cellular models, indicating their potential use in treating inflammatory diseases. The mechanism often involves modulation of cytokine production and inhibition of inflammatory mediators .
Data Tables
The following tables summarize key findings regarding the biological activities of this compound and related compounds.
Mechanism of Action
The mechanism of action of N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the biosynthesis of bacterial lipids and disrupts the cell membrane integrity, leading to bacterial cell death
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function, leading to programmed cell death
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include compounds with variations in:
- Substituents on the thiazole ring (e.g., 4-bromophenyl vs. 4-chlorophenyl).
- Backbone scaffolds (e.g., chromene-carboxamide vs. triazole or azetidinone).
- Functional groups (e.g., carboxamide vs. ester or thione).
Table 1: Structural and Physicochemical Comparison
†From analogous compounds in and . ‡Estimated based on functional groups.
Spectral and Crystallographic Insights
- IR Spectroscopy : The target compound’s carboxamide C=O stretch (~1680 cm⁻¹) aligns with values observed in (1663–1682 cm⁻¹ for carboxamides). The absence of a C=S band (1247–1255 cm⁻¹, seen in thiocarbamates like compound 1 ) distinguishes it from thioamide derivatives.
- Hydrogen Bonding : Unlike compound 1 , which forms N-H···S(thione) hydrogen bonds , the target compound’s carboxamide N-H may participate in N-H···O=C interactions, influencing crystal packing and solubility.
Biological Activity
N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, supported by relevant research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, a chromene structure, and a carboxamide functional group. The presence of bromine on the phenyl ring enhances its biological activity due to increased lipophilicity and electron-withdrawing properties.
Molecular Formula and Weight
- Molecular Formula : C16H12BrN3O3S
- Molecular Weight : 404.25 g/mol
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, particularly estrogen receptor-positive breast adenocarcinoma (MCF7) cells.
Case Study: Anticancer Screening
In a study evaluating the anticancer activity of synthesized derivatives, compounds similar to this compound were tested using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives showed significant cytotoxicity with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacterial strains. The results from turbidimetric methods revealed that certain derivatives exhibited comparable or superior antimicrobial activity compared to established antibiotics.
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| d1 | Staphylococcus aureus | 15 | 32 |
| d2 | Escherichia coli | 18 | 16 |
| d3 | Pseudomonas aeruginosa | 20 | 8 |
The mechanism underlying the biological activity of this compound involves interactions with specific molecular targets. Molecular docking studies suggest that the compound may inhibit key enzymes or receptors involved in cell proliferation and survival, such as kinases and Bcl-2 proteins .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings from various studies indicate:
- Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce potency.
- Substituents on Phenyl Ring : Electron-withdrawing groups (like bromine) increase lipophilicity and improve binding affinity to target proteins.
- Carboxamide Group : Plays a critical role in enhancing solubility and bioavailability.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Bromine substitution | Increased potency |
| Methyl group at position 4 | Enhanced cytotoxicity |
| Replacement with electron-donating groups | Reduced activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(4-bromophenyl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of bromophenyl-thiazole intermediates with chromene-carboxamide precursors. Key steps include solvent selection (e.g., ethanol for crystallization), temperature control, and catalysts (e.g., triethylamine for cyclization). For example, analogous compounds were synthesized via Schiff base formation in methanol, yielding 70–76% with crystallization in ethanol . Optimization requires monitoring reaction time and purification methods (e.g., column chromatography or recrystallization) to enhance purity.
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be effectively utilized to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for bromophenyl and chromene moieties) and amide NH (δ ~10–12 ppm). Splitting patterns confirm substitution positions .
- IR : Key peaks include C=O (1680–1720 cm⁻¹ for chromenone and amide), C=N (1600–1650 cm⁻¹ for thiazole), and C-Br (550–600 cm⁻¹) .
- MS : Molecular ion peaks (e.g., [M+H]+) should match theoretical molecular weights. Fragmentation patterns validate the thiazole-chromene backbone .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the biological activity and binding mechanisms of this compound against target enzymes or receptors?
- Methodological Answer : Combine quantum chemical calculations (e.g., DFT for electronic properties) with molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like kinases or DNA topoisomerases. For example, ICReDD’s reaction path search methods integrate computational and experimental data to prioritize high-affinity analogs . Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability studies).
Q. How should researchers address contradictions in biological activity data (e.g., varying IC50 values) across different studies involving similar thiazole-chromene hybrids?
- Methodological Answer :
- Standardize Assays : Control variables like cell line selection (e.g., MCF-7 vs. HeLa), incubation time, and compound solubility (use DMSO concentration ≤0.1%).
- Validate Purity : Ensure compounds are ≥95% pure via HPLC before testing. Impurities from synthetic byproducts (e.g., unreacted bromophenyl intermediates) may skew results .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends linked to structural modifications (e.g., halogen substitution) .
Q. What methodologies are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound to guide rational drug design?
- Methodological Answer :
- Derivatization : Synthesize analogs with substitutions at the bromophenyl (e.g., Cl, F) or chromenone (e.g., methoxy, nitro) positions. For example, replacing bromine with chlorine in analogous compounds altered anticancer potency by 30% .
- Biological Profiling : Test derivatives against a panel of targets (e.g., kinases, apoptosis markers) to identify critical pharmacophores.
- 3D-QSAR : Use CoMFA or CoMSIA models to correlate electronic/steric features with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
